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molecular formula C9H13ClN2O2 B8136717 Methyl 4-(hydrazinylmethyl)benzoate hydrochloride

Methyl 4-(hydrazinylmethyl)benzoate hydrochloride

Cat. No. B8136717
M. Wt: 216.66 g/mol
InChI Key: BGGKIOFDMBHUSK-UHFFFAOYSA-N
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Patent
US08344016B2

Procedure details

A solution of methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate (Intermediate #54) (3.3 g, 8.67 mmol) in 4M to HCl in Dioxane (100 mL) was stirred overnight at ambient temperature. The solvent was removed under reduced pressure and the resulting solid was dissolved in hot MeOH. The hot suspension was filtered then evaporated in vacuo to give a solid. This solid was triturated with ether, filtered then dried under high vac to yield the title compound as a yellow solid (1.5 g, 80%).
Name
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Intermediate #54
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
80%

Identifiers

REACTION_CXSMILES
CC(OC([N:8]([CH2:17][C:18]1[CH:27]=[CH:26][C:21]([C:22]([O:24][CH3:25])=[O:23])=[CH:20][CH:19]=1)[NH:9]C(OC(C)(C)C)=O)=O)(C)C.[ClH:28]>O1CCOCC1>[ClH:28].[CH3:25][O:24][C:22](=[O:23])[C:21]1[CH:26]=[CH:27][C:18]([CH2:17][NH:8][NH2:9])=[CH:19][CH:20]=1 |f:3.4|

Inputs

Step One
Name
methyl 4-[[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]methyl]benzoate
Quantity
3.3 g
Type
reactant
Smiles
CC(C)(C)OC(=O)N(NC(=O)OC(C)(C)C)CC1=CC=C(C(=O)OC)C=C1
Name
Intermediate #54
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)OC(=O)N(NC(=O)OC(C)(C)C)CC1=CC=C(C(=O)OC)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting solid was dissolved in hot MeOH
FILTRATION
Type
FILTRATION
Details
The hot suspension was filtered
CUSTOM
Type
CUSTOM
Details
then evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a solid
CUSTOM
Type
CUSTOM
Details
This solid was triturated with ether
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
then dried under high vac

Outcomes

Product
Name
Type
product
Smiles
Cl.COC(C1=CC=C(C=C1)CNN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.5 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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